molecular formula C13H19ClN2O2 B577941 (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217726-65-2

(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B577941
CAS No.: 1217726-65-2
M. Wt: 270.757
InChI Key: BLKKIXMBFFDIOD-UTONKHPSSA-N
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Description

®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a benzyl group, an aminomethyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the protection of the amine group followed by the introduction of the benzyl group. One common method involves the use of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate as a starting material. The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) to protect the amine group during the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups into the pyrrolidine ring.

Scientific Research Applications

®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • ®-3-(aminomethyl)-1-Boc-pyrrolidine
  • (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Uniqueness

®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKIXMBFFDIOD-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662650
Record name Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217726-65-2
Record name Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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